7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Overview
Description
7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multi-step organic reactions. One common method includes:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step often involves nucleophilic substitution reactions.
Incorporation of the Dioxaborolan Group: This can be done using Suzuki coupling reactions with boronic acids or esters.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki coupling reactions.
Biology
In biological research, indazole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive compounds.
Medicine
Medicinally, indazole derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without the chloro, tetrahydro-2H-pyran-2-yl, and dioxaborolan groups.
7-Chloro-1H-indazole: Similar structure but lacks the tetrahydro-2H-pyran-2-yl and dioxaborolan groups.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Lacks the chloro and tetrahydro-2H-pyran-2-yl groups.
Uniqueness
The unique combination of functional groups in 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H24BClN2O3 |
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Molecular Weight |
362.7 g/mol |
IUPAC Name |
7-chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C18H24BClN2O3/c1-17(2)18(3,4)25-19(24-17)13-9-12-11-21-22(16(12)14(20)10-13)15-7-5-6-8-23-15/h9-11,15H,5-8H2,1-4H3 |
InChI Key |
PFRSSLHLSBSSAX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)N(N=C3)C4CCCCO4 |
Origin of Product |
United States |
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